molecular formula C18H19N5O2 B2967025 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide CAS No. 899736-97-1

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide

Cat. No.: B2967025
CAS No.: 899736-97-1
M. Wt: 337.383
InChI Key: BOEKSGBLNLMYHH-UHFFFAOYSA-N
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Description

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a p-tolyl group at the 1-position and a cyclopentanecarboxamide moiety at the 5-position. This scaffold is structurally analogous to kinase inhibitors targeting ATP-binding pockets, such as those in JAK or BTK kinases.

Properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-6-8-14(9-7-12)23-16-15(10-20-23)18(25)22(11-19-16)21-17(24)13-4-2-3-5-13/h6-11,13H,2-5H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEKSGBLNLMYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide typically involves multiple steps:

  • Formation of the pyrazolo-pyrimidine core: : This step often requires the cyclization of appropriate precursors under acidic or basic conditions. Key reagents may include hydrazines and diketones.

  • Introduction of the p-tolyl group: : This can be achieved via a Friedel-Crafts alkylation reaction, where toluene is reacted with an acyl chloride in the presence of a Lewis acid.

  • Attachment of the cyclopentanecarboxamide group: : This involves coupling reactions, possibly using amide bond formation techniques such as using carbodiimides as activating agents.

Industrial Production Methods

For industrial-scale production, optimizing the reaction conditions is crucial. High-yielding reactions, cost-effective reagents, and environmentally friendly processes are preferred. Automated synthesizers and continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide can undergo various chemical reactions:

  • Oxidation: : Introducing oxidizing agents like hydrogen peroxide can lead to the formation of corresponding oxidized derivatives.

  • Reduction: : Reducing agents like sodium borohydride can be used to reduce certain functional groups within the molecule.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halogenating agents, organometallic compounds.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used, ranging from simple oxidized or reduced derivatives to complex substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, owing to its versatile reactive groups.

Biology

In biological research, derivatives of this compound can be explored as potential enzyme inhibitors or probes for studying biochemical pathways.

Medicine

The medicinal applications are particularly intriguing, as the compound could serve as a lead structure for designing new pharmaceuticals targeting specific biological pathways.

Industry

In the industrial sector, this compound might find use in the development of advanced materials, such as polymers or molecular electronics.

Mechanism of Action

The mechanism by which N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide exerts its effects is primarily through interactions with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to alterations in biochemical pathways. The precise mechanism often involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound’s closest analog, N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide (), replaces the cyclopentanecarboxamide with a benzo[d][1,3]dioxole-5-carboxamide group. This substitution introduces critical differences:

Parameter Target Compound Benzo[d][1,3]dioxole Analog ()
Substituent Cyclopentanecarboxamide (C6H9NO) Benzo[d][1,3]dioxole-5-carboxamide (C8H5NO3)
Molecular Weight (g/mol) 323.36 375.34
Polar Surface Area (Ų) ~95 ~110
Key Structural Features Flexible cyclopentane ring; moderate hydrophobicity Rigid benzodioxole ring; increased oxygen content
Hypothesized Impact Enhanced binding to hydrophobic pockets; improved metabolic stability Potential for π-π stacking; higher solubility in polar solvents

Functional Implications

Solubility and Bioavailability : The benzodioxole analog’s oxygen-rich structure may improve aqueous solubility compared to the cyclopentane derivative, though this could reduce cell membrane permeability.

Target Binding : The rigid benzodioxole moiety might favor interactions with aromatic residues in kinase ATP pockets (e.g., Phe residues in JAK2), while the cyclopentane’s flexibility could adapt to variable binding site conformations.

Metabolic Stability : Cyclopentane derivatives often exhibit slower hepatic clearance due to reduced susceptibility to cytochrome P450 oxidation compared to benzodioxoles, which are prone to demethylation.

Research Findings and Limitations

Key Observations

  • In Silico Studies : Molecular docking simulations suggest the target compound’s cyclopentane group forms van der Waals interactions with hydrophobic regions of kinase targets, whereas the benzodioxole analog engages in stronger hydrogen bonding due to its carbonyl and ether oxygens.
  • In Vitro Data: Limited experimental IC50 values for both compounds indicate moderate inhibition (1–10 µM range) against kinases like JAK3 and BTK, though direct comparative assays are unavailable in the provided evidence.

Limitations

  • The evidence lacks pharmacokinetic (e.g., half-life, bioavailability) or in vivo efficacy data.
  • Contradictory trends in solubility versus permeability for the two analogs highlight the need for empirical validation.

Biological Activity

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide is a compound within the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound features a pyrazolo ring fused with a pyrimidine structure, characteristic of many biologically active molecules. The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : This is achieved by condensing p-tolylhydrazine with ethyl acetoacetate.
  • Cyclization : The pyrazole intermediate is cyclized with formamide to yield the core pyrazolo[3,4-d]pyrimidine.
  • Final Acylation : The resulting compound is acylated with cyclopentanecarboxylic acid derivatives under basic conditions.

These synthetic routes can be optimized for industrial production using continuous flow reactors and automated synthesis platforms to enhance yield and purity .

Biological Activity

This compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class demonstrate significant anticancer properties. For instance:

  • Cell Line Studies : Compounds similar to N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) have shown potent anti-proliferative effects against various human cancer cell lines. One study reported an IC50 value of 1.74 μM against the OVCAR-4 ovarian cancer cell line and 5.53 μM against ACHN renal cancer cells .
CompoundCell LineIC50 (μM)Mechanism
7dOVCAR-41.74EGFR inhibition
7dACHN5.53Dual EGFR/ErbB2 inhibition
7dNCI-H4604.44Induction of apoptosis

These findings suggest that the compound may inhibit key kinases involved in cancer progression, such as EGFR and ErbB2, leading to apoptosis through increased levels of active caspase-3 .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer effects, this compound may exhibit anti-inflammatory and antimicrobial activities:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : Pyrazolo[3,4-d]pyrimidines have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Binding to the active site of kinases or other enzymes, disrupting their function.
  • Receptor Modulation : Interacting with specific receptors involved in cell signaling pathways related to growth and proliferation.

This dual action can lead to alterations in cellular pathways that promote apoptosis or inhibit cell cycle progression .

Case Studies and Research Findings

Several studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in drug development:

  • A study evaluated twelve synthesized compounds for anticancer activity against 60 human tumor cell lines, revealing that modifications in the structure significantly influenced potency .

Notable Findings

  • Compound Modification : Changes in substituents on the pyrazolo ring can enhance selectivity for specific biological targets.
  • Clinical Relevance : The structural similarity of these compounds to ATP suggests their utility as kinase inhibitors in cancer therapy .

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